molecular formula C15H17NO2S B14517600 2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol CAS No. 62539-59-7

2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol

Cat. No.: B14517600
CAS No.: 62539-59-7
M. Wt: 275.4 g/mol
InChI Key: NWVVVCUDMGQYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine ring system fused with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thieno[3,2-c]pyridine ring system can modulate the activity of enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol is unique due to its specific structural features, including the methoxyphenol group, which distinguishes it from other thienopyridine derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

62539-59-7

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-4-methoxyphenol

InChI

InChI=1S/C15H17NO2S/c1-18-13-2-3-14(17)12(8-13)10-16-6-4-15-11(9-16)5-7-19-15/h2-3,5,7-8,17H,4,6,9-10H2,1H3

InChI Key

NWVVVCUDMGQYTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCC3=C(C2)C=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.